molecular formula C15H21ClF3N3O2 B13487048 ((R)-3-((S)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride

((R)-3-((S)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride

Cat. No.: B13487048
M. Wt: 367.79 g/mol
InChI Key: IOIVFJZMBOIGIN-VZXYPILPSA-N
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Description

(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoroethoxy group attached to a pyridine ring, which is further connected to a piperidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the trifluoroethoxy pyridine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Common reagents used in these reactions include trifluoroethanol, pyridine derivatives, and piperidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against certain diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s trifluoroethoxy group and pyridine ring play crucial roles in binding to these targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoroethoxy-substituted pyridines and piperidine derivatives. Examples are:

  • (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine
  • (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine acetate

Uniqueness

The uniqueness of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21ClF3N3O2

Molecular Weight

367.79 g/mol

IUPAC Name

[(3R)-3-[(1S)-1-aminoethyl]piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C15H20F3N3O2.ClH/c1-10(19)11-4-3-7-21(8-11)14(22)13-12(5-2-6-20-13)23-9-15(16,17)18;/h2,5-6,10-11H,3-4,7-9,19H2,1H3;1H/t10-,11+;/m0./s1

InChI Key

IOIVFJZMBOIGIN-VZXYPILPSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl

Origin of Product

United States

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